molecular formula C12H14O4 B2675368 4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid CAS No. 158227-26-0

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid

Cat. No.: B2675368
CAS No.: 158227-26-0
M. Wt: 222.24
InChI Key: YEFMXAXWEWYHNI-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid is a chemical compound with the CAS Number: 158227-26-0 . It has a molecular weight of 222.24 and a linear formula of C12H14O4 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-hydroxy-2,2-dimethyl-chromane-5-carboxylic acid . The SMILES representation is CC1(CC(C2=C(C=CC=C2O1)C(=O)O)O)C .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a dry environment .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The synthesis of carboxy-2,2-dimethylchromans, like 4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid, is achieved through the condensation of hydroxybenzoic acids with isoprene in the presence of orthophosphoric acid. This process has been explored in depth (Ahluwalia & Tehim, 1983).

Inhibition of Peroxidase-Catalyzed Oxidation

  • A study identified 5-hydroxy-2,2-dimethylchroman as a more active inhibitor of the peroxidase-catalyzed oxidation of indole-3-acetic acid compared to certain carbofuran metabolites, indicating its potential utility in enzymatic studies (Lee, Starratt, Jevnikar, & Stoessl, 1980).

Application in Supramolecular Chemistry

  • In the field of supramolecular chemistry, studies on non-covalent weak interactions between organic bases and carboxylic acid derivatives, including derivatives similar to this compound, have enhanced the understanding of molecular binding and complex formation (Jin et al., 2011).

Photocleavage of Carboxylic Acids

  • In the context of photoreleasable protecting groups for carboxylic acids, the 2,5-dimethylphenacyl chromophore, related to this compound, has been proposed. This group allows for the efficient photolysis of carboxylic acids, demonstrating its significance in photochemical studies (Klan, Zabadal, & Heger, 2000).

Potential for Biomedical Applications

  • A study on the reaction of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) with various amines synthesized spin-labeled amides. These compounds, closely related to this compound, exhibited antioxidant potential and showed promise for use in biomedical studies, including magnetic resonance imaging (Yushkova et al., 2013).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2)6-8(13)10-7(11(14)15)4-3-5-9(10)16-12/h3-5,8,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFMXAXWEWYHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C=CC=C2O1)C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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